
tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)azetidine-1-carboxylate: is a chemical compound with the molecular formula C12H16BrN3O2 and a molecular weight of 314.18 g/mol . This compound is characterized by the presence of a bromopyrimidine group attached to an azetidine ring, which is further substituted with a tert-butyl ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)azetidine-1-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyrimidine and azetidine-1-carboxylate derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)azetidine-1-carboxylate undergoes various chemical reactions, including :
Substitution Reactions: The bromine atom in the bromopyrimidine group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)azetidine-1-carboxylate has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological pathways and mechanisms, especially those involving nucleic acids and proteins.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)azetidine-1-carboxylate involves its interaction with molecular targets and pathways :
Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes.
Pathways: It may affect signaling pathways, gene expression, and protein synthesis, leading to changes in cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)azetidine-1-carboxylate can be compared with other similar compounds to highlight its uniqueness :
tert-Butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate: This compound has a similar structure but differs in the position of the bromopyrimidine group.
tert-Butyl 3-((5-bromo-3-formylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound contains a pyrrolidine ring instead of an azetidine ring.
tert-Butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate: This compound has an amino group in place of the oxy group in the bromopyrimidine moiety.
These comparisons highlight the structural diversity and potential functional differences among these compounds, making this compound a unique and valuable compound in research and industry.
Eigenschaften
Molekularformel |
C12H16BrN3O3 |
|---|---|
Molekulargewicht |
330.18 g/mol |
IUPAC-Name |
tert-butyl 3-(5-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate |
InChI |
InChI=1S/C12H16BrN3O3/c1-12(2,3)19-11(17)16-6-9(7-16)18-10-14-4-8(13)5-15-10/h4-5,9H,6-7H2,1-3H3 |
InChI-Schlüssel |
OEXVZUDEZDNSCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=NC=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


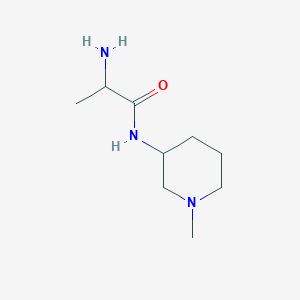
![4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B14776625.png)

![Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14776629.png)

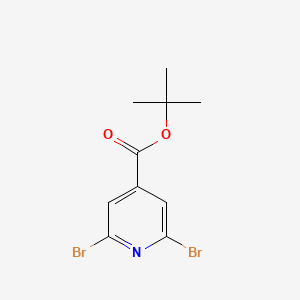
![6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14776648.png)
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14776670.png)

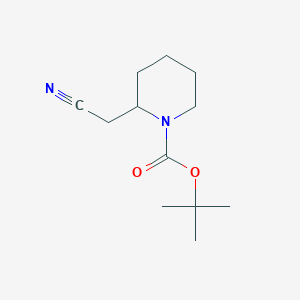
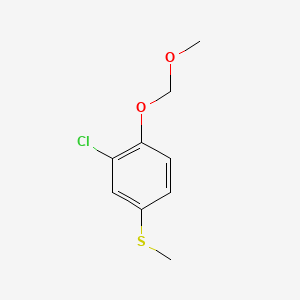

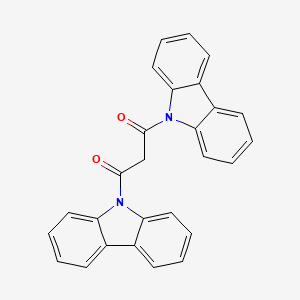
![6-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14776695.png)
